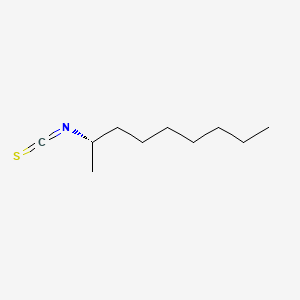

(S)-(+)-2-Nonyl isothiocyanate

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-isothiocyanatononane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NS/c1-3-4-5-6-7-8-10(2)11-9-12/h10H,3-8H2,1-2H3/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQPOQQFZEYBCRM-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(C)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC[C@H](C)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90704828 | |

| Record name | (2S)-2-Isothiocyanatononane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90704828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

737000-86-1 | |

| Record name | (2S)-2-Isothiocyanatononane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=737000-86-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S)-2-Isothiocyanatononane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90704828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(S)-(+)-2-Nonyl isothiocyanate chemical properties

An In-Depth Technical Guide to (S)-(+)-2-Nonyl Isothiocyanate for Researchers and Drug Development Professionals

Abstract

(S)-(+)-2-Nonyl isothiocyanate is a chiral organosulfur compound featuring the reactive isothiocyanate (-N=C=S) functional group attached to a nine-carbon aliphatic chain. While specific research on this enantiomer is limited, its structural motifs—a chiral center and a lipophilic alkyl chain—position it as a compound of interest for drug discovery and material science. Isothiocyanates as a class are renowned for their broad biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This guide synthesizes current knowledge on the synthesis, chemical properties, and spectroscopic analysis of chiral alkyl isothiocyanates to provide a comprehensive technical profile of the title compound. We present inferred properties based on closely related analogs, detailed synthetic protocols grounded in established methodologies, and a discussion of its potential applications, thereby offering a foundational resource for researchers exploring its utility.

Core Chemical and Physical Properties

Direct experimental data for (S)-(+)-2-Nonyl isothiocyanate is not extensively published. However, its properties can be reliably inferred from its structure and data available for its enantiomer, (R)-(-)-2-Nonyl isothiocyanate, and other alkyl isothiocyanates.[4] The compound is expected to be a moisture-sensitive, colorless to pale yellow oil with a pungent odor, characteristic of many isothiocyanates.[5]

Table 1: Estimated Physicochemical Properties of (S)-(+)-2-Nonyl Isothiocyanate

| Property | Inferred Value / Data | Rationale / Source |

| Molecular Formula | C₁₀H₁₉NS | Calculated from structure. |

| Molecular Weight | 185.33 g/mol | Calculated from structure.[6] |

| CAS Number | 737000-86-1 | Chemical Supplier Data.[6] |

| Appearance | Colorless to pale yellow oil | Based on analogous short-chain isothiocyanates.[5] |

| Density | ~0.903 g/cm³ at 25 °C | Based on the value for the (R)-enantiomer.[4] |

| Refractive Index | ~1.483 | Based on the value for the (R)-enantiomer.[4] |

| Optical Rotation | Positive (+) | Indicated by the (+)-descriptor in its name. |

| Solubility | Soluble in organic solvents (DCM, THF, Acetone); Insoluble in water. | General property of medium-chain alkyl isothiocyanates. |

| Boiling Point | Not available; estimated >200 °C | Extrapolated from shorter-chain alkyl isothiocyanates. |

| Moisture Sensitivity | High | The isothiocyanate group is susceptible to hydrolysis.[7] |

Spectroscopic and Analytical Characterization

Structural confirmation of (S)-(+)-2-Nonyl isothiocyanate relies on a combination of spectroscopic techniques. The expected spectral features are well-defined based on the known behavior of the isothiocyanate functional group and the alkyl chain.

-

Infrared (IR) Spectroscopy : The definitive feature is a very strong and sharp absorption band corresponding to the asymmetric stretching vibration of the -N=C=S functional group. This peak is typically observed in the 2050-2200 cm⁻¹ region. Additional peaks would include C-H stretching from the nonyl chain between 2850-3000 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The spectrum would be characterized by signals from the nonyl chain. A triplet near 0.9 ppm would correspond to the terminal methyl group (C9). A multiplet, likely in the 3.5-3.8 ppm range, would be attributed to the proton on the chiral carbon (C2) bearing the isothiocyanate group. The remaining methylene protons would appear as a series of complex multiplets between 1.2-1.8 ppm.

-

¹³C NMR : The isothiocyanate carbon (-N=C=S) is expected to have a characteristic chemical shift between 125-140 ppm. The chiral carbon (C2) would appear around 50-60 ppm, with the remaining aliphatic carbons resonating between 14-35 ppm.

-

-

Mass Spectrometry (MS) : The electron ionization mass spectrum should show a molecular ion peak (M⁺) at m/z 185. Common fragmentation patterns would involve cleavage of the alkyl chain and the loss of the NCS group.

-

Chiral Analysis : To confirm enantiomeric purity, chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) is required. A suitable chiral stationary phase would be necessary to resolve the (S)-(+) and (R)-(-) enantiomers.[8]

Synthesis of (S)-(+)-2-Nonyl Isothiocyanate

The synthesis of chiral isothiocyanates from primary amines is a well-established field, with methodologies designed to preserve stereochemical integrity.[1][8] The most common and reliable precursor for the title compound is (S)-(+)-2-aminononane. The following protocol describes a robust, one-pot synthesis using carbon disulfide and sodium persulfate as a green desulfurization agent.[9]

Protocol: One-Pot Synthesis from (S)-(+)-2-Aminononane

This method avoids the use of highly toxic reagents like thiophosgene and is performed in an aqueous medium, making it environmentally preferable.[9]

Materials:

-

(S)-(+)-2-Aminononane (1.0 eq)

-

Carbon Disulfide (CS₂, 1.5 eq)

-

Sodium Hydroxide (NaOH, 1.2 eq)

-

Sodium Persulfate (Na₂S₂O₈, 1.2 eq)

-

Deionized Water

-

Dichloromethane (DCM) or Diethyl Ether for extraction

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Methodology:

-

Dithiocarbamate Formation: Dissolve (S)-(+)-2-aminononane and sodium hydroxide in water in a round-bottom flask equipped with a magnetic stirrer. Cool the mixture in an ice bath to 0-5 °C.

-

Add carbon disulfide dropwise to the vigorously stirred solution. A precipitate of the sodium dithiocarbamate salt may form. Allow the mixture to stir at room temperature for 1-2 hours until the amine is fully consumed (monitor by TLC).

-

Desulfurization: In a separate flask, dissolve sodium persulfate in water. Slowly add this solution to the dithiocarbamate mixture. The reaction is exothermic; maintain the temperature below 30 °C with an ice bath if necessary.

-

Stir the reaction mixture at room temperature for an additional 2-4 hours. The progress can be monitored by TLC, observing the disappearance of the dithiocarbamate intermediate and the appearance of the isothiocyanate product.

-

Workup and Extraction: Transfer the reaction mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane or diethyl ether.

-

Combine the organic extracts and wash sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil is typically purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure (S)-(+)-2-Nonyl isothiocyanate.

Caption: General workflow for the green synthesis of (S)-(+)-2-Nonyl isothiocyanate.

Potential Applications in Drug Discovery and Chemical Biology

Isothiocyanates are highly valued in medicinal chemistry for their diverse biological activities, which are primarily mediated by the electrophilic nature of the -N=C=S group.[2][10] This group readily reacts with nucleophilic residues on proteins, particularly cysteine thiols, leading to modulation of protein function.[2] The long alkyl chain of (S)-(+)-2-Nonyl isothiocyanate imparts significant lipophilicity, which may enhance membrane permeability and influence its biological target profile.

Potential Therapeutic Areas:

-

Oncology: Many isothiocyanates are potent chemopreventive and therapeutic agents.[11] They can induce apoptosis, inhibit cell cycle progression, and modulate key signaling pathways (e.g., MAPK).[11] The efficacy of (S)-(+)-2-Nonyl isothiocyanate against various cancer cell lines, particularly those where lipid metabolism is dysregulated, would be a logical area of investigation.

-

Antimicrobial Agents: Isothiocyanates possess broad-spectrum antimicrobial activity against bacteria and fungi.[3][12] The lipophilic nonyl chain could facilitate disruption of microbial cell membranes, potentially leading to a potent antimicrobial effect. This makes it a candidate for development as a novel antibiotic or as an antimicrobial coating for medical devices.

-

Anti-inflammatory Effects: Isothiocyanates are known to suppress inflammatory pathways.[2] Investigating the ability of (S)-(+)-2-Nonyl isothiocyanate to inhibit pro-inflammatory cytokine production or modulate pathways like NF-κB could reveal its potential for treating inflammatory disorders.

Caption: Structure-activity relationships and potential biological applications.

Conclusion and Future Directions

(S)-(+)-2-Nonyl isothiocyanate represents an under-explored chiral molecule within a well-established class of bioactive compounds. This guide provides a robust technical foundation by synthesizing data from analogous compounds and general chemical principles. The outlined synthetic protocols are reliable and scalable, enabling researchers to access this compound for further study. Future research should focus on obtaining detailed experimental characterization of its physical and spectroscopic properties, exploring its efficacy in biological assays for anticancer and antimicrobial activity, and elucidating its specific molecular targets. The combination of its chirality and lipophilicity makes it a compelling candidate for the development of novel therapeutics and chemical probes.

References

-

Maeda, B., & Murakami, K. (2024). Recent advancement in the synthesis of isothiocyanates. Chemical Communications, 60, 2839-2864.

-

Telvekar, V. N. (2022). Synthesis of Isothiocyanates: An Update. Letters in Organic Chemistry, 19(6), 496-503.

-

Maeda, B., & Murakami, K. (2023). Recent Advancement in Synthesis of Isothiocyanates. ChemRxiv.

-

Nagy, K. N., & Szigetvári, Á. (2023). Recent Advances in the Synthesis of Isothiocyanates Using Elemental Sulfur. Molecules, 28(15), 5789.

-

Wang, G., et al. (2018). A novel synthesis of isothiocyanates from amines and phenyl isothiocyanate via replacement reaction. ResearchGate.

-

BenchChem. (2025). A Comparative Guide to the Reproducible Synthesis of Chiral Isothiocyanates. BenchChem.

-

CymitQuimica. (n.d.). (S)-(+)-2-Nonyl isothiocyanate. CymitQuimica.

-

Brown, K. K., & Hampton, M. B. (2011). Biological targets of isothiocyanates. Biochimica et Biophysica Acta (BBA) - General Subjects, 1810(9), 888-894.

-

Campas-Baypoli, O. N., et al. (2018). Mechanisms Underlying Biological Effects of Cruciferous Glucosinolate-Derived Isothiocyanates/Indoles: A Focus on Metabolic Syndrome. Frontiers in Nutrition, 5, 63.

-

Fu, Z., et al. (2018). Na₂S₂O₈-mediated efficient synthesis of isothiocyanates from primary amines in water. Green Chemistry, 20, 4484-4491.

-

ResearchGate. (2017). IR absorption spectra of metal thiocyanates and isothiocyanates. ResearchGate.

-

Sharma, M., et al. (2022). Isothiocyanates – A Review of their Health Benefits and Potential Food Applications. Journal of Food and Nutritional Disorders, 11(1).

-

Kołodziejski, D., et al. (2019). Chemical Aspects of Biological Activity of Isothiocyanates and Indoles, the Products of Glucosinolate Decomposition. Current Pharmaceutical Design, 25(15), 1717-1728.

-

ResearchGate. (2024). Isothiocyanate Synthetic Analogs: Biological Activities, Structure-Activity Relationships and Synthetic Strategies. ResearchGate.

-

Maeda, B., & Murakami, K. (2024). Recent Advancement in the Synthesis of Isothiocyanates. ChemComm, 60, 2839-2864.

-

Fisher Scientific. (n.d.). (R)-(-)-2-Nonyl isothiocyanate, 96%, Thermo Scientific. Fisher Scientific.

-

Wikipedia. (n.d.). Isothiocyanate. Wikipedia.

-

Uher, M., et al. (1973). Isothiocyanates, XXXIX. Synthesis, infrared and ultraviolet spectra of some phenyl isothiocyanates having a heterocyclic substituent. Chemical Papers, 27(6), 808-810.

-

Wikipedia. (n.d.). Allyl isothiocyanate. Wikipedia.

-

Zhang, Y., et al. (2003). Are isothiocyanates potential anti-cancer drugs? Acta Pharmacologica Sinica, 24(4), 273-280.

Sources

- 1. Recent advancement in the synthesis of isothiocyanates - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Biological targets of isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Isothiocyanates – A Review of their Health Benefits and Potential Food Applications [foodandnutritionjournal.org]

- 4. (R)-(-)-2-Nonyl isothiocyanate, 96%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 5. Allyl isothiocyanate - Wikipedia [en.wikipedia.org]

- 6. (S)-(+)-2-Nonyl isothiocyanate | CymitQuimica [cymitquimica.com]

- 7. Isothiocyanate - Wikipedia [en.wikipedia.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Na2S2O8-mediated efficient synthesis of isothiocyanates from primary amines in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Making sure you're not a bot! [mostwiedzy.pl]

- 11. Are isothiocyanates potential anti-cancer drugs? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.rsc.org [pubs.rsc.org]

An In-Depth Technical Guide to (S)-(+)-2-Nonyl Isothiocyanate

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Situating (S)-(+)-2-Nonyl Isothiocyanate in the Landscape of Bioactive Molecules

(S)-(+)-2-Nonyl isothiocyanate, bearing the CAS number 737000-86-1, is a chiral, long-chain aliphatic isothiocyanate. While specific research on this particular molecule is not extensively published, its structural class—isothiocyanates (ITCs)—is the subject of intense scientific scrutiny. Isothiocyanates are naturally occurring organosulfur compounds, famously responsible for the pungent flavor of cruciferous vegetables like broccoli, mustard, and wasabi.[1][2] They are formed from the enzymatic hydrolysis of precursor molecules called glucosinolates.[3]

The scientific interest in ITCs stems from their diverse and potent biological activities, including anticancer, anti-inflammatory, neuroprotective, and antimicrobial properties.[1][2] Well-studied ITCs like sulforaphane, phenethyl isothiocyanate (PEITC), and benzyl isothiocyanate (BITC) have been shown to modulate critical cellular pathways, making them promising candidates for chemoprevention and therapeutic development.[4][5] This guide will provide a comprehensive technical overview of (S)-(+)-2-Nonyl isothiocyanate, contextualized within the broader, well-established knowledge of its chemical class, to empower researchers in their exploration of its potential applications.

Physicochemical and Structural Properties

The defining structural feature of (S)-(+)-2-Nonyl isothiocyanate is the electrophilic isothiocyanate (-N=C=S) functional group attached to a chiral carbon, which is part of a nine-carbon aliphatic chain. This combination of a reactive headgroup and a lipophilic tail suggests specific physicochemical behaviors relevant to its biological interactions.

| Property | Value / Expected Value | Source |

| CAS Number | 737000-86-1 | [6] |

| Molecular Formula | C₁₀H₁₉NS | [6] |

| Molecular Weight | 185.33 g/mol | [6][7] |

| Appearance | Colorless to pale yellow liquid (Expected) | [7] |

| Stereochemistry | (S)-enantiomer | [6] |

| Boiling Point | 120°C at 30 mmHg (for non-chiral n-Nonyl ITC) | [7] |

| Density | 0.89 g/cm³ (for n-Nonyl ITC) | [7] |

| Solubility | Sparingly soluble in water; soluble in organic solvents (Expected) | [8] |

The long alkyl chain imparts significant hydrophobicity, likely influencing its membrane permeability and interaction with nonpolar environments within cells. The chiral center at the C2 position introduces stereospecificity, which could be critical for its interaction with chiral biological targets such as enzymes and receptors.

Synthesis and Purification of (S)-(+)-2-Nonyl Isothiocyanate

The synthesis of chiral isothiocyanates requires methods that avoid racemization of the stereocenter. A common and effective strategy is the desulfurization of a dithiocarbamate salt intermediate, which can be formed from the corresponding chiral primary amine.[9][10] Methods utilizing reagents like sodium persulfate in an aqueous medium are considered green and practical for preparing chiral ITCs.[11]

Representative Synthetic Workflow

The synthesis can be envisioned as a two-step, one-pot procedure starting from the commercially available (S)-(+)-2-nonanamine.

Caption: General workflow for the synthesis of (S)-(+)-2-Nonyl Isothiocyanate.

Detailed Experimental Protocol

This protocol is a representative method adapted from established procedures for chiral isothiocyanate synthesis.[11][12]

-

Dithiocarbamate Formation:

-

In a round-bottom flask, dissolve (S)-(+)-2-nonanamine (1.0 eq.) and sodium hydroxide (1.1 eq.) in water.

-

Cool the solution in an ice bath to 0-5 °C.

-

Add carbon disulfide (1.2 eq.) dropwise to the vigorously stirred aqueous solution.

-

Continue stirring at room temperature for 1-2 hours to ensure the complete formation of the sodium (S)-2-nonyl dithiocarbamate salt. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).

-

-

Desulfurization:

-

In a separate flask, prepare a solution of sodium persulfate (Na₂S₂O₈) (1.5 eq.) in water.

-

Slowly add the sodium persulfate solution to the dithiocarbamate solution. The addition should be controlled to maintain the reaction temperature below 30 °C.

-

Stir the reaction mixture at room temperature for 2-4 hours, or until TLC indicates the consumption of the intermediate.

-

-

Workup and Purification:

-

Once the reaction is complete, transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with an organic solvent such as dichloromethane or diethyl ether (3x).

-

Combine the organic layers and wash with water, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.[12]

-

The crude product should be purified by flash column chromatography on silica gel to yield the pure (S)-(+)-2-Nonyl isothiocyanate.[13]

-

Spectroscopic and Chromatographic Characterization

Definitive structural confirmation relies on a combination of spectroscopic techniques.

-

Infrared (IR) Spectroscopy: The most characteristic feature will be a strong, broad absorption band around 2000-2200 cm⁻¹ , corresponding to the asymmetric stretching vibration of the -N=C=S group.

-

¹H NMR Spectroscopy: The proton on the chiral carbon (H-2) is expected to be a multiplet, coupled to the methyl protons (H-1) and the methylene protons (H-3). The terminal methyl group will appear as a triplet, while the other methylene groups in the long alkyl chain will likely overlap in the 1.2-1.4 ppm region.

-

¹³C NMR Spectroscopy: The carbon of the isothiocyanate group (-N=C =S) typically appears in the range of 125-140 ppm . This signal can sometimes be broad due to the quadrupole moment of the adjacent nitrogen atom.

-

Mass Spectrometry (MS): The molecular ion peak (M⁺) corresponding to the molecular weight (185.33) should be observable. Common fragmentation patterns for aliphatic isothiocyanates involve cleavage of the C-C bonds along the alkyl chain.

-

Chiral Chromatography: To confirm enantiomeric purity, analysis using chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) with a suitable chiral stationary phase is essential.[12]

Potential Biological Activity and Mechanisms of Action

While (S)-(+)-2-Nonyl isothiocyanate has not been specifically studied, the biological activities of other ITCs, particularly long-chain aliphatic and aromatic ones, provide a strong basis for hypothesizing its potential. The primary mode of action for ITCs is their ability to covalently react with nucleophilic groups, most notably the thiol groups of cysteine residues in proteins.[14] This reactivity allows them to modulate the function of key cellular proteins.

Anticancer Potential

A significant body of research points to the anticancer effects of ITCs.[4][15][16] These effects are mediated through multiple interconnected signaling pathways:

-

Induction of Apoptosis: ITCs can induce programmed cell death in cancer cells by modulating the expression of pro- and anti-apoptotic proteins and by activating caspase cascades.[3][17]

-

Cell Cycle Arrest: They can halt the proliferation of cancer cells at various checkpoints in the cell cycle.[5]

-

Inhibition of Deubiquitinating Enzymes (DUBs): Certain ITCs, like PEITC and BITC, have been shown to inhibit DUBs, which are enzymes that can protect oncogenic proteins from degradation.[14] Inhibition of DUBs such as USP9x leads to the degradation of anti-apoptotic proteins like Mcl-1, sensitizing cancer cells to apoptosis.[14]

Caption: Hypothesized mechanism of ITC-induced apoptosis via DUB inhibition.

Applications in Drug Discovery and Research

(S)-(+)-2-Nonyl isothiocyanate is a valuable tool for researchers in several areas:

-

Structure-Activity Relationship (SAR) Studies: As a long-chain aliphatic ITC, it can be used in comparative studies with shorter-chain or aromatic ITCs to understand how the alkyl chain length and lipophilicity influence potency and target selectivity.

-

Probe for Target Identification: Its reactive isothiocyanate group can be used to covalently label and identify novel protein targets within cancer cells or other biological systems.

-

Development of Novel Therapeutics: The chiral nature of the molecule allows for the investigation of stereospecific interactions with biological targets, which is a critical aspect of modern drug design.

Handling, Storage, and Safety

Isothiocyanates are reactive compounds and should be handled with care in a laboratory setting.

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Isothiocyanates can be lachrymatory and irritants.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place. It is listed as moisture-sensitive.[18] Inert atmosphere (argon or nitrogen) is recommended for long-term storage to prevent degradation.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

References

Sources

- 1. researchgate.net [researchgate.net]

- 2. Isothiocyanates – A Review of their Health Benefits and Potential Food Applications [foodandnutritionjournal.org]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management [frontiersin.org]

- 5. Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management - PMC [pmc.ncbi.nlm.nih.gov]

- 6. (S)-(+)-2-Nonyl isothiocyanate | CymitQuimica [cymitquimica.com]

- 7. fluorochem.co.uk [fluorochem.co.uk]

- 8. Allyl isothiocyanate - Wikipedia [en.wikipedia.org]

- 9. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemrxiv.org [chemrxiv.org]

- 11. Na2S2O8-mediated efficient synthesis of isothiocyanates from primary amines in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Research Portal [scholarworks.brandeis.edu]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Computational and Biochemical Studies of Isothiocyanates as Inhibitors of Proteasomal Cysteine Deubiquitinases in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. (R)-(-)-2-Nonyl isothiocyanate, 96%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

A Technical Guide to the Stereoselective Synthesis of (S)-(+)-2-Nonyl Isothiocyanate

Abstract

This in-depth technical guide provides a comprehensive overview of the synthetic pathways for producing (S)-(+)-2-Nonyl isothiocyanate, a chiral molecule of interest for researchers in drug development and life sciences. The document emphasizes stereoselective methods that ensure high enantiomeric purity, a critical factor for biological applications. We will explore the foundational chemistry, provide detailed, field-proven experimental protocols, and discuss the rationale behind the selection of reagents and reaction conditions. This guide is intended for an audience of researchers, scientists, and professionals in the field of organic synthesis and medicinal chemistry, offering both theoretical insights and practical, actionable methodologies.

Introduction and Strategic Overview

(S)-(+)-2-Nonyl isothiocyanate belongs to the isothiocyanate (ITC) class of compounds, characterized by the R–N=C=S functional group. Isothiocyanates are widely recognized for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The specific stereochemistry of chiral molecules like (S)-(+)-2-Nonyl isothiocyanate is paramount, as different enantiomers can exhibit vastly different biological effects. Therefore, synthetic strategies must prioritize the preservation of the chiral center.

The most prevalent and reliable approach to synthesizing chiral alkyl isothiocyanates begins with the corresponding chiral primary amine.[2] In this case, the key starting material is (S)-2-aminononane . Fortunately, this precursor is commercially available with high enantiomeric purity, simplifying the initial procurement stage and allowing focus to be placed on the critical isothiocyanate formation step.[3]

The core of the synthesis involves the conversion of the primary amine into a dithiocarbamate salt, which is then desulfurized to yield the target isothiocyanate. The choice of the desulfurizing agent is the most critical decision in this pathway, directly impacting yield, safety, and, most importantly, the retention of stereochemistry.[4]

This guide will focus on two primary, highly effective, and stereochemically reliable pathways:

-

The Sodium Persulfate Method: A green, efficient, and safe method conducted in an aqueous medium, which is particularly well-suited for the synthesis of chiral isothiocyanates.[5]

-

The Tandem Staudinger/Aza-Wittig Reaction: A classic and robust method known for its excellent preservation of chirality, proceeding under neutral conditions.[6]

We will provide a comparative analysis of these methods, detailed step-by-step protocols, and the necessary data for product validation.

Foundational Pathway: From Chiral Amine to Isothiocyanate

The overarching synthetic strategy is a two-step process initiated from the chiral amine precursor. The first step is the formation of a dithiocarbamate salt, a reaction common to most isothiocyanate syntheses from primary amines.

Step 1: Dithiocarbamate Salt Formation

The reaction of a primary amine with carbon disulfide (CS₂) in the presence of a base generates a dithiocarbamate salt. This reaction is typically rapid and efficient. The base deprotonates the amine, increasing its nucleophilicity, and also neutralizes the resulting dithiocarbamic acid.

Causality of Component Selection:

-

(S)-2-Aminononane: The choice of this starting material is dictated by the target molecule. Its high enantiomeric purity (typically ≥98.5% ee) is essential for producing the final product with the desired stereochemistry.[3]

-

Carbon Disulfide (CS₂): This is the carbon and sulfur source for the isothiocyanate group. It is a highly effective thiocarbonyl transfer reagent in this context.

-

Base (e.g., Sodium Hydroxide): A strong base is required to facilitate the reaction. For aqueous methods like the sodium persulfate pathway, an inorganic base like NaOH is ideal.

Pathway A: The Sodium Persulfate Method (Green Chemistry Approach)

This method is highly recommended for its environmental friendliness, safety, and excellent performance in synthesizing chiral isothiocyanates.[5] Sodium persulfate (Na₂S₂O₈) acts as a powerful yet manageable oxidizing agent to effect the desulfurization of the dithiocarbamate intermediate. The reaction is typically run in water, avoiding the need for volatile organic solvents.

Mechanism Rationale

The reaction proceeds via the in-situ formation of the sodium dithiocarbamate salt from (S)-2-aminononane, carbon disulfide, and sodium hydroxide in water. Subsequently, an aqueous solution of sodium persulfate is added. The persulfate anion is a strong oxidizing agent that facilitates the elimination of a sulfur atom and the formation of the isothiocyanate N=C=S bond, while preserving the stereochemistry at the chiral center.[5]

Detailed Experimental Protocol: Sodium Persulfate Method[5][7]

Materials:

-

(S)-2-Aminononane (1.0 equiv.)

-

Sodium hydroxide (NaOH) (1.1 equiv.)

-

Carbon disulfide (CS₂) (1.2 equiv.)

-

Sodium persulfate (Na₂S₂O₈) (1.1 equiv.)

-

Deionized water

-

Dichloromethane (DCM) or Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for chromatography

Procedure:

-

Dithiocarbamate Formation: In a round-bottom flask equipped with a magnetic stirrer, dissolve (S)-2-aminononane (1.0 equiv.) and sodium hydroxide (1.1 equiv.) in deionized water.

-

Cool the solution in an ice bath and add carbon disulfide (1.2 equiv.) dropwise while stirring vigorously.

-

Allow the mixture to warm to room temperature and continue stirring for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting amine. The formation of the sodium dithiocarbamate salt occurs during this step.

-

Desulfurization: In a separate beaker, dissolve sodium persulfate (1.1 equiv.) in a minimal amount of deionized water.

-

Slowly add the sodium persulfate solution to the vigorously stirred dithiocarbamate solution. The addition should be controlled to manage any potential exotherm.

-

Continue stirring at room temperature for 2-4 hours. Monitor the reaction progress by TLC until the intermediate salt is consumed.

-

Workup: Upon completion, transfer the reaction mixture to a separatory funnel and extract three times with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.

-

Purify the crude (S)-(+)-2-Nonyl isothiocyanate by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure product.

-

Validation: Characterize the final product by NMR, IR, and mass spectrometry. Determine the optical rotation using a polarimeter to confirm the retention of the (S)-enantiomer.

Pathway B: The Tandem Staudinger/Aza-Wittig Reaction

This pathway offers an alternative, highly reliable method for synthesizing chiral isothiocyanates with excellent retention of stereochemistry.[6] It is particularly valuable as it proceeds under neutral conditions, which can be advantageous for sensitive substrates. This method starts from a chiral azide, which must first be synthesized from the corresponding chiral amine.

Mechanism Rationale

The process begins with the conversion of the chiral amine to a chiral azide. The core of the synthesis is a one-pot, two-step sequence. First, the azide reacts with a phosphine (e.g., triphenylphosphine) to form an aza-ylide intermediate via the Staudinger reaction. Without isolation, this intermediate then undergoes an aza-Wittig reaction with carbon disulfide to form the isothiocyanate, eliminating triphenylphosphine sulfide as a byproduct.[6] The mild, neutral conditions of this tandem reaction are key to preventing racemization.

Detailed Experimental Protocol: Staudinger/Aza-Wittig Reaction[8][9]

Note: This protocol requires the synthesis of (S)-2-azidononane from (S)-2-aminononane as a preliminary step, typically via diazotization followed by substitution with sodium azide.

Materials:

-

(S)-2-Azidononane (1.0 equiv.)

-

Triphenylphosphine (PPh₃) (1.1 equiv.)

-

Carbon disulfide (CS₂) (2.0 equiv.)

-

Anhydrous Tetrahydrofuran (THF)

-

Silica gel for chromatography

Procedure:

-

Staudinger Reaction: Dissolve (S)-2-azidononane (1.0 equiv.) in anhydrous THF (to a concentration of approx. 0.2 M) in a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C in an ice bath. Add triphenylphosphine (1.1 equiv.) portion-wise, ensuring the temperature remains low.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC or IR spectroscopy (disappearance of the azide peak at ~2100 cm⁻¹) to confirm the formation of the aza-ylide intermediate.

-

Aza-Wittig Reaction: Once the Staudinger reaction is complete, cool the flask back to 0°C.

-

Add carbon disulfide (2.0 equiv.) dropwise to the solution containing the in-situ generated aza-ylide.

-

Allow the mixture to warm to room temperature and stir for an additional 1-3 hours. Monitor the reaction progress by TLC.

-

Workup and Purification: Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the resulting crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to separate the product from the triphenylphosphine sulfide byproduct and afford the pure (S)-(+)-2-Nonyl isothiocyanate.

-

Validation: Characterize the final product by NMR, IR, and mass spectrometry, and confirm the optical rotation.

Comparative Analysis and Self-Validation

The choice between these two premier pathways depends on the specific requirements of the laboratory and the project.

| Feature | Sodium Persulfate Method | Tandem Staudinger/Aza-Wittig |

| Starting Material | (S)-2-Aminononane | (S)-2-Azidononane |

| Stereoselectivity | Excellent | Excellent, no racemization observed[6] |

| Reagents/Solvents | Water, NaOH, CS₂, Na₂S₂O₈ | Anhydrous THF, PPh₃, CS₂ |

| Safety & Environment | "Green" approach, uses water as solvent, avoids toxic reagents.[5] | Requires anhydrous conditions and organic solvents. PPh₃S byproduct. |

| Number of Steps | One-pot from amine | Two steps from amine (azide formation + tandem reaction) |

| Workup | Liquid-liquid extraction | Chromatography to remove PPh₃S |

Product Validation and Characterization

To ensure the successful synthesis and purification of (S)-(+)-2-Nonyl isothiocyanate, a thorough analytical characterization is essential.

Physical Properties (based on (R)-enantiomer):

-

Molecular Formula: C₁₀H₁₉NS

-

Molecular Weight: 185.33 g/mol [7]

-

Appearance: Liquid

-

Density: ~0.903 g/cm³[7]

-

Refractive Index: ~1.483[7]

Spectroscopic Data (Expected):

-

¹H NMR: The spectrum is expected to show a multiplet for the CH proton adjacent to the NCS group, a doublet for the terminal methyl group, a triplet for the other terminal methyl group, and a series of multiplets for the methylene protons of the alkyl chain.

-

¹³C NMR: The carbon of the isothiocyanate group (–N=C =S) typically appears as a broad signal in the range of 125-150 ppm.[8][9] The other nine carbons of the nonyl chain will appear in the aliphatic region of the spectrum.

-

IR Spectroscopy: A strong, characteristic absorption band for the asymmetric N=C=S stretch is expected around 2100 cm⁻¹.

-

Mass Spectrometry: The molecular ion peak (M+) should be observed at m/z = 185.33.

Optical Rotation: The key validation for this chiral synthesis is the measurement of optical rotation. While a specific literature value for (S)-(+)-2-Nonyl isothiocyanate is not readily available, its enantiomer, (R)-(-)-2-Nonyl isothiocyanate, is known. Enantiomers rotate plane-polarized light to an equal but opposite degree.[10] Therefore, the synthesized (S)-product should exhibit a positive (+) optical rotation of a similar magnitude to the negative (-) rotation of the (R)-enantiomer. The measurement should be reported with the concentration, solvent, temperature, and wavelength (typically the sodium D-line, 589 nm).

Conclusion

The synthesis of (S)-(+)-2-Nonyl isothiocyanate can be achieved with high fidelity and stereochemical control starting from the commercially available chiral precursor, (S)-2-aminononane. This guide has detailed two robust and validated pathways. The Sodium Persulfate Method stands out as a modern, green, and efficient protocol that is highly attractive for its simplicity and safety profile. The Tandem Staudinger/Aza-Wittig Reaction remains a powerful alternative, renowned for its ability to preserve stereochemical integrity under neutral conditions. The selection of the optimal pathway will depend on laboratory resources, scale, and specific project goals. In all cases, rigorous purification and comprehensive analytical characterization, particularly the measurement of optical rotation, are critical to validate the synthesis and ensure the enantiomeric purity of the final product.

References

- Glaser, R., et al. (2015).

-

Ball, M. R., et al. (2023). Synthesis of Isothiocyanates: An Update. Molecules. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, December 15). 5.4: Optical Activity. Retrieved from [Link]

-

Maeda, B., & Murakami, K. (2023). Recent Advancement in Synthesis of Isothiocyanates. ChemRxiv. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Maeda, B., & Murakami, K. (2024). Recent advancement in the synthesis of isothiocyanates. Chemical Communications, 60(22), 2839-2864. Retrieved from [Link]

-

Fu, Z., Yuan, W., Chen, N., Yang, Z., & Xu, J. (2018). Na2S2O8-mediated efficient synthesis of isothiocyanates from primary amines in water. Green Chemistry, 20(19), 4484-4491. Retrieved from [Link]

-

KPU Pressbooks. (n.d.). 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I. Retrieved from [Link]

- BenchChem. (2025).

-

Organic Chemistry Portal. (2013). Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. Retrieved from [Link]

-

KPU Pressbooks. (n.d.). 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I. Retrieved from [Link]

-

Santhosh, L., Durgamma, S., Shekharappa, & Sureshbabu, V. V. (2018). Staudinger/aza-Wittig reaction to access Nβ-protected amino alkyl isothiocyanates. Organic & Biomolecular Chemistry, 16(26), 4874-4880. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

NIST. (n.d.). Optical rotation and atomic dimension: the four optically active 2-halogenopentanes. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, December 15). 5.4: Optical Activity. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Santhosh, L., et al. (2018). Staudinger/aza-Wittig reaction to access Nβ-protected amino alkyl isothiocyanates. Organic & Biomolecular Chemistry. Retrieved from [Link]

Sources

- 1. glaserr.missouri.edu [glaserr.missouri.edu]

- 2. mdpi.com [mdpi.com]

- 3. Phenyl isothiocyanate(103-72-0) 1H NMR [m.chemicalbook.com]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. compoundchem.com [compoundchem.com]

- 7. Synthesis and characterisation of isothiocyanate functionalised silicon nanoparticles and their uptake in cultured colonic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I [kpu.pressbooks.pub]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Biological Activity of (S)-(+)-2-Nonyl Isothiocyanate

Abstract

Isothiocyanates (ITCs) are a class of naturally occurring organosulfur compounds renowned for their potent biological activities, primarily derived from the enzymatic hydrolysis of glucosinolates found in cruciferous vegetables.[1][2] This technical guide provides an in-depth exploration of the biological activities of a specific aliphatic isothiocyanate, (S)-(+)-2-Nonyl isothiocyanate. While research on this particular molecule is emerging, this document synthesizes the extensive knowledge from the broader ITC field to outline its putative mechanisms of action and provide robust, field-proven experimental protocols for its investigation. We will delve into the core anticancer and antimicrobial properties attributed to this class of compounds, presenting detailed methodologies for assessing cytotoxicity, apoptosis, cell cycle progression, and antimicrobial susceptibility. This guide is designed to equip researchers and drug development professionals with the foundational knowledge and practical frameworks required to systematically evaluate the therapeutic potential of (S)-(+)-2-Nonyl isothiocyanate.

Introduction to (S)-(+)-2-Nonyl Isothiocyanate

Isothiocyanates are distinguished by the functional group –N=C=S. They are formed when glucosinolate precursors, abundant in cruciferous vegetables like broccoli, cabbage, and watercress, are hydrolyzed by the enzyme myrosinase upon plant cell disruption.[3][4][5] The specific structure of the side chain (R-group) dictates the identity and biological activity of the resulting isothiocyanate.

(S)-(+)-2-Nonyl isothiocyanate is an aliphatic isothiocyanate. While many well-studied ITCs like sulforaphane and benzyl isothiocyanate are the focus of extensive cancer research, the unique properties of less common analogs like 2-nonyl isothiocyanate are of growing interest.[6][7] Its biological activities are presumed to align with those of other ITCs, primarily revolving around potent anticancer and antimicrobial effects.[3][8]

Anticancer Activity: Mechanisms and Evaluation

The anticancer properties of isothiocyanates are a cornerstone of their therapeutic potential.[9] These compounds affect multiple, often interconnected, cellular pathways that govern cell proliferation, survival, and death.[3][10] The primary mechanisms are detailed below, along with protocols to investigate them.

Core Anticancer Mechanisms

-

Induction of Apoptosis: ITCs are potent inducers of programmed cell death (apoptosis) in cancer cells.[11] This is achieved through the modulation of key regulatory proteins, such as decreasing the expression of anti-apoptotic proteins (e.g., Bcl-2) and increasing pro-apoptotic proteins (e.g., Bax), leading to the activation of caspase cascades.[12]

-

Cell Cycle Arrest: By interfering with the cell cycle machinery, ITCs can halt the proliferation of cancer cells, often at the G2/M phase, preventing them from undergoing mitosis.[3][13]

-

Modulation of Key Signaling Pathways: ITCs interact with critical cell signaling pathways. They are well-known activators of the Nrf2 pathway, which upregulates cellular antioxidant and detoxification enzymes.[14] Concurrently, they can inhibit pro-inflammatory and pro-survival pathways like NF-κB.[14]

-

Inhibition of Deubiquitinating Enzymes (DUBs): Recent studies have shown that ITCs can inhibit DUBs, which are critical for protein stability and are often dysregulated in cancer. This inhibition can lead to the degradation of oncoproteins and promote apoptosis.[12]

Experimental Protocols for Anticancer Activity Assessment

Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of viability. Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.[12] The intensity of the color is proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours at 37°C with 5% CO₂ to allow for cell adherence.

-

Compound Treatment: Prepare serial dilutions of (S)-(+)-2-Nonyl isothiocyanate in the appropriate cell culture medium. The final solvent concentration (e.g., DMSO) should be kept constant and low (<0.1%) across all wells, including the vehicle control.

-

Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of the ITC. Incubate for a defined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

-

Solubilization: Carefully remove the MTT-containing medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Diagram: Workflow for MTT Cytotoxicity Assay

Caption: Workflow of the MTT assay for determining cell cytotoxicity.

Principle: This flow cytometry-based method distinguishes between different cell populations. In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane. Annexin V, a protein with high affinity for PS, is conjugated to a fluorophore (FITC) to label these cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells, allowing for their identification.

Step-by-Step Methodology:

-

Cell Treatment: Seed cells in 6-well plates and treat with (S)-(+)-2-Nonyl isothiocyanate at concentrations around the predetermined IC₅₀ value for 24 hours.

-

Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and PI solution according to the manufacturer's protocol.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells immediately using a flow cytometer. FITC is typically detected in the FL1 channel and PI in the FL2 channel.

-

Data Analysis: Quantify the percentage of cells in each quadrant:

-

Lower-Left (Annexin V- / PI-): Live cells

-

Lower-Right (Annexin V+ / PI-): Early apoptotic cells

-

Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells

-

Upper-Left (Annexin V- / PI+): Necrotic cells

-

Quantitative Data Summary

The efficacy of ITCs varies based on their chemical structure and the cancer cell line being tested. The table below provides representative IC₅₀ values for various ITCs to serve as a benchmark for studies on (S)-(+)-2-Nonyl isothiocyanate.

| Isothiocyanate | Cancer Cell Line | Assay Duration | IC₅₀ Value (µM) |

| Benzyl ITC (BITC) | Human Leukemia (HL-60) | 72h | 0.6 |

| Phenethyl ITC (PEITC) | Human Lung Cancer (L9981) | Not Specified | 9.7 |

| Sulforaphane (SFN) | Human Oral Cancer (OECM-1) | Not Specified | 5.7 |

| Allyl ITC (AITC) | Human Glioma (GBM 8401) | 24h | 9.25 |

Note: Data synthesized from multiple sources for comparative purposes.[9][10]

Diagram: Simplified Nrf2 Activation Pathway by Isothiocyanates

Caption: ITC-mediated activation of the Nrf2 antioxidant pathway.

Antimicrobial Activity: Mechanisms and Evaluation

Isothiocyanates exhibit broad-spectrum antimicrobial activity against a range of pathogens, including bacteria and fungi.[5][8][15] This bioactivity is valuable for both therapeutic applications and food preservation.[1][2]

Core Antimicrobial Mechanisms

The antimicrobial action of ITCs is generally attributed to their ability to disrupt essential cellular functions in microorganisms.[8] The electrophilic carbon atom of the –N=C=S group readily reacts with nucleophiles, particularly the sulfhydryl groups of cysteine residues in proteins. This can lead to:

-

Enzyme Inactivation: Disruption of enzymes critical for metabolism and cell wall synthesis.

-

Membrane Damage: Alteration of cell membrane integrity, leading to leakage of cellular contents.[8]

-

Inhibition of Biofilm Formation: Some ITCs can prevent bacteria from forming biofilms, which are structured communities of cells that are notoriously resistant to antibiotics.[16][17]

Experimental Protocols for Antimicrobial Activity Assessment

Principle: This is the gold-standard quantitative method to determine the lowest concentration of an antimicrobial agent that visibly inhibits the growth of a microorganism. The assay is performed in a 96-well microtiter plate.

Step-by-Step Methodology:

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth (e.g., Mueller-Hinton Broth) adjusted to a 0.5 McFarland turbidity standard.

-

Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of (S)-(+)-2-Nonyl isothiocyanate in the broth. Leave wells for positive (microbe, no compound) and negative (broth only) controls.

-

Inoculation: Add the standardized microbial inoculum to each well (except the negative control).

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by measuring the optical density at 600 nm.

Diagram: Workflow for Broth Microdilution MIC Assay

Caption: Workflow of the broth microdilution assay for MIC determination.

Principle: A qualitative screening method where a filter paper disk impregnated with the test compound is placed on an agar plate swabbed with a test microorganism. The compound diffuses into the agar, and if it is effective, it will inhibit microbial growth, creating a clear "zone of inhibition" around the disk.

Step-by-Step Methodology:

-

Plate Preparation: Prepare an agar plate (e.g., Mueller-Hinton Agar) and uniformly swab the surface with a standardized microbial inoculum.

-

Disk Application: Aseptically place sterile filter paper disks onto the agar surface.

-

Compound Application: Pipette a known volume of a specific concentration of (S)-(+)-2-Nonyl isothiocyanate solution onto each disk. Include a solvent control disk.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Analysis: Measure the diameter of the zone of inhibition (in mm) around each disk. A larger diameter indicates greater antimicrobial activity at that concentration.

Quantitative Data Summary

The antimicrobial efficacy of ITCs is dependent on the compound and the target microorganism. Aromatic ITCs are sometimes more effective against certain bacteria than aliphatic ones.[15][18]

| Isothiocyanate | Microorganism | MIC (µg/mL) |

| Allyl ITC (AITC) | Pseudomonas aeruginosa | ~103 |

| Benzyl ITC (BITC) | Staphylococcus aureus (MRSA) | 2.9 - 110 |

| Phenethyl ITC (PEITC) | Pseudomonas aeruginosa | >29,000 |

Note: Data synthesized from multiple sources for comparative purposes.[16][18]

Conclusion and Future Directions

(S)-(+)-2-Nonyl isothiocyanate belongs to a class of phytochemicals with well-documented and potent biological activities.[6][14] Based on extensive evidence from analogous compounds, it is hypothesized to possess significant anticancer and antimicrobial properties. The primary anticancer mechanisms likely involve the induction of apoptosis and cell cycle arrest through the modulation of critical signaling pathways like Nrf2 and NF-κB.[10][11] Its antimicrobial action is likely rooted in the disruption of microbial protein function and membrane integrity.

This guide provides the foundational, validated protocols necessary to systematically investigate these activities. Researchers are encouraged to employ these methods to determine the specific efficacy (e.g., IC₅₀ and MIC values) of (S)-(+)-2-Nonyl isothiocyanate against a panel of cancer cell lines and microbial pathogens. Further studies should also aim to elucidate its precise molecular targets to better understand its structure-activity relationship and unlock its full therapeutic potential.

References

-

Dietary Isothiocyanates: Novel Insights into the Potential for Cancer Prevention and Therapy. (2023). MDPI. [Link]

-

Computational and Biochemical Studies of Isothiocyanates as Inhibitors of Proteasomal Cysteine Deubiquitinases in Human Cancer Cells. (N.D.). PMC. [Link]

-

Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management. (N.D.). Frontiers. [Link]

-

Are isothiocyanates potential anti-cancer drugs?. (N.D.). PMC. [Link]

-

The antibacterial properties of isothiocyanates. (2015). PubMed. [Link]

-

Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections. (2018). PMC. [Link]

-

Natural isothiocyanates express antimicrobial activity against developing and mature biofilms of Pseudomonas aeruginosa. (2017). PubMed. [Link]

-

Mechanisms of the Anticancer Effects of Isothiocyanates. (N.D.). ResearchGate. [Link]

-

Biological targets of isothiocyanates. (2011). PubMed. [Link]

-

A Comparative Review of Key Isothiocyanates and Their Health Benefits. (N.D.). MDPI. [Link]

-

Isothiocyanate synthetic analogs: biological activities, structure-activity relationships and synthetic strategies. (N.D.). PubMed. [Link]

-

Isothiocyanates. (N.D.). Linus Pauling Institute | Oregon State University. [Link]

-

(PDF) Antimicrobial Activity of Isothiocyanates from Cruciferous Plants against Methicillin-Resistant Staphylococcus aureus (MRSA). (2014). ResearchGate. [Link]

-

Information about dietary sources of isothiocyanates and their precursors. (N.D.). ResearchGate. [Link]

-

Isothiocyanate Synthetic Analogs: Biological Activities, Structure-Activity Relationships and Synthetic Strategies. (2019). ResearchGate. [Link]

-

ISOTHIOCYANATES; SOURCES, PHYSIOLOGICAL FUNCTIONS AND FOOD APPLICATIONS. (N.D.). Plant Archives. [Link]

-

Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections. (2018). MDPI. [Link]

-

Isothiocyanates – A Review of their Health Benefits and Potential Food Applications. (2022). MDPI. [Link]

-

Protective Effect of Isothiocyanates from Cruciferous Vegetables on Breast Cancer: Epidemiological and Preclinical Perspectives. (2020). PubMed. [Link]

-

Synergistic Antibacterial Mechanism of Benzyl Isothiocyanate and Resveratrol Against Staphylococcus aureus Revealed by Transcriptomic Analysis and Their Application in Beef. (N.D.). MDPI. [Link]

Sources

- 1. plantarchives.org [plantarchives.org]

- 2. Isothiocyanates – A Review of their Health Benefits and Potential Food Applications [foodandnutritionjournal.org]

- 3. Are isothiocyanates potential anti-cancer drugs? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isothiocyanates | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 5. Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections [mdpi.com]

- 6. Isothiocyanate synthetic analogs: biological activities, structure-activity relationships and synthetic strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Protective Effect of Isothiocyanates from Cruciferous Vegetables on Breast Cancer: Epidemiological and Preclinical Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The antibacterial properties of isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management [frontiersin.org]

- 11. Biological targets of isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Computational and Biochemical Studies of Isothiocyanates as Inhibitors of Proteasomal Cysteine Deubiquitinases in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Natural isothiocyanates express antimicrobial activity against developing and mature biofilms of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

A Technical Guide to the Natural Sources of Chiral Isothiocyanates for Researchers and Drug Development Professionals

Introduction: The Significance of Chirality in Isothiocyanates

Isothiocyanates (ITCs) are a class of naturally occurring organosulfur compounds renowned for their potent biological activities, including anticarcinogenic, anti-inflammatory, and antioxidant properties.[1][2] These compounds are primarily found in cruciferous vegetables of the Brassicaceae family, such as broccoli, kale, and watercress.[3][4] A fascinating and critical aspect of certain isothiocyanates is the presence of a stereogenic center, most commonly at a sulfoxide group, which imparts chirality to the molecule. This chirality is not a mere structural curiosity; it plays a pivotal role in the biological efficacy of these compounds.[5] For instance, the natural enantiomer of the well-studied isothiocyanate sulforaphane, (R)-sulforaphane, is significantly more biologically active than its synthetic (S)-counterpart.[5][6] This stereospecificity underscores the importance of understanding the natural sources and biosynthesis of chiral isothiocyanates for researchers in pharmacology and drug development who seek to harness their therapeutic potential. This guide provides an in-depth exploration of the natural origins, biosynthesis, extraction, and enantioselective analysis of these valuable phytochemicals.

The "Mustard Oil Bomb": Biosynthesis of Chiral Isothiocyanates

The formation of isothiocyanates in plants is a classic example of a two-component defense system, often referred to as the "mustard oil bomb".[5][7] The process is not based on the direct synthesis of the reactive ITC, but rather on its rapid enzymatic release from a stable precursor upon tissue damage.

The key components of this system are:

-

Glucosinolates (GSLs): These are the stable, water-soluble precursors to isothiocyanates.[8][9] Structurally, they are β-thioglucoside N-hydroxysulfates. Over 150 different glucosinolates have been identified, which can be broadly classified as aliphatic, aromatic, or indolyl based on the structure of their side chain (R-group).[10]

-

Myrosinase (β-thioglucosidase): This is the enzyme responsible for hydrolyzing glucosinolates. In intact plant cells, myrosinase is physically segregated from its glucosinolate substrates.[11][12]

When the plant tissue is damaged—for example, by an herbivore chewing or by mechanical chopping in a laboratory or kitchen—the cellular compartments are disrupted, allowing myrosinase to come into contact with glucosinolates.[10] The enzyme then cleaves the thioglucosidic bond, releasing glucose and an unstable aglycone intermediate.[6][7] This aglycone spontaneously undergoes a Lossen-type rearrangement to form the corresponding isothiocyanate.[13]

The Origin of Chirality

The chirality in sulfoxide-containing isothiocyanates like sulforaphane is not introduced during the myrosinase-catalyzed hydrolysis. Instead, the stereochemistry is predetermined in the glucosinolate precursor itself. For sulforaphane, its precursor is glucoraphanin, which possesses a chiral sulfoxide group. It has been determined that the natural configuration of the stereogenic sulfur center in the glucoraphanin side chain is (R).[14] This (R)-configuration is retained during the enzymatic hydrolysis, yielding the biologically potent (R)-sulforaphane.[14]

The following diagram illustrates the biosynthetic pathway leading to the formation of a chiral isothiocyanate from its glucosinolate precursor.

Caption: Biosynthesis of (R)-Sulforaphane via the Glucosinolate-Myrosinase System.

Key Natural Sources of Chiral Isothiocyanates

While the Brassicaceae family is the primary source of ITCs, the specific chiral compounds and their concentrations vary significantly between different genera, species, and even plant parts.[4][10]

| Chiral Isothiocyanate | Glucosinolate Precursor | Primary Natural Sources |

| (R)-Sulforaphane (4-methylsulfinylbutyl ITC) | Glucoraphanin | Broccoli (Brassica oleracea var. italica), especially sprouts; Cabbage (B. oleracea var. capitata); Kale (B. oleracea var. acephala); Tuscan black kale (B. oleracea var. palmifolia)[3][14][15] |

| (R)-Iberin (3-methylsulfinylpropyl ITC) | Glucoiberin | Horseradish (Armoracia rusticana); Radish (Raphanus sativus)[6][10] |

| Alyssin (5-methylsulfinylpentyl ITC) | Glucoalyssin | Alyssum species[11] |

| Hesperin (6-methylsulfinylhexyl ITC) | Glucohesperin | Wasabia japonica (Wasabi)[11] |

| Moringin (4-[(α-L-rhamnosyloxy)benzyl] ITC) | Glucomoringin | Moringa oleifera leaves and seeds[2][16] |

It is important to note that while not possessing a chiral sulfur, isothiocyanates derived from glycosylated glucosinolates, such as Moringin from Moringa oleifera, are also chiral due to the stereocenters in the sugar moiety.[16] Additionally, plants from other families, such as Carica papaya (papaya), are known sources of achiral isothiocyanates like benzyl isothiocyanate from its seeds.[10]

Extraction and Purification: A Methodological Workflow

The isolation of chiral isothiocyanates from plant material requires a carefully designed workflow that maximizes the enzymatic conversion of glucosinolates and efficiently extracts the resulting, often unstable, ITCs.

The diagram below outlines a general workflow for the extraction of chiral isothiocyanates for subsequent analysis.

Caption: General workflow for the extraction of isothiocyanates from plant sources.

Detailed Experimental Protocol: Extraction of Sulforaphane

This protocol is a representative method for extracting sulforaphane from broccoli sprouts.

1. Sample Preparation: a. Freeze-dry fresh broccoli sprouts to preserve enzyme activity and facilitate grinding. b. Grind the lyophilized sprouts into a fine powder using a mortar and pestle or a cryogenic grinder.

2. Enzymatic Hydrolysis: a. Weigh 400 mg of the lyophilized plant powder and transfer to a centrifuge tube.[17] b. Add 10 mL of deionized water or a neutral pH buffer (e.g., phosphate buffer, pH 7.0).[17] c. Incubate the mixture for 3 hours at 37°C in a shaking water bath to allow for the complete enzymatic conversion of glucoraphanin to sulforaphane by endogenous myrosinase.[17] Causality Insight: Incubation at neutral pH and 37°C provides optimal conditions for myrosinase activity, maximizing the yield of isothiocyanates over other potential hydrolysis products like nitriles, which can be favored at lower pH.[18]

3. Liquid-Liquid Extraction: a. After incubation, add 10 mL of dichloromethane (DCM) to the aqueous mixture. b. Vortex vigorously for 2 minutes to partition the lipophilic sulforaphane into the organic phase. c. Centrifuge the mixture (e.g., 5000 rpm for 15 minutes) to achieve clear phase separation.[17] d. Carefully collect the lower organic (DCM) layer using a glass pipette. e. Repeat the extraction of the aqueous phase with another 10 mL of DCM to ensure complete recovery. Combine the organic extracts.

4. Purification and Concentration: a. For higher purity, the combined organic extract can be passed through a solid-phase extraction (SPE) cartridge (e.g., silica-based). b. Dry the organic extract over anhydrous sodium sulfate to remove residual water. c. Evaporate the solvent under a gentle stream of nitrogen or using a rotary evaporator at low temperature (<40°C) to obtain the crude ITC extract. Trustworthiness Note: Low-temperature evaporation is crucial as isothiocyanates can be volatile and thermally labile.

5. Storage: a. Reconstitute the dried extract in a suitable solvent for analysis (e.g., acetonitrile or ethanol). b. Store the final extract at -20°C or lower in a sealed vial to prevent degradation prior to analysis.

Enantioselective Analysis by Chiral HPLC

Determining the enantiomeric composition of chiral isothiocyanates is essential for evaluating their biological potential. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most powerful technique for this purpose.[11]

Direct Enantioseparation Method

This approach uses a chiral column to directly separate the enantiomers. Polysaccharide-based CSPs, particularly those derived from amylose, have proven highly effective.[5][6]

Protocol: Chiral HPLC of Sulforaphane and its Homologs

-

Chiral Stationary Phase: Amylose tris-[(S)-methylbenzylcarbamate] (e.g., CHIRALPAK IH-3).[5]

-

Mobile Phase: Simple, environmentally friendly mobile phases can be highly effective. Excellent enantioseparation can be achieved using:

-

Polar Organic Mode: Pure ethanol.[5]

-

Reversed-Phase/HILIC Mode: Aqueous-organic mixtures (e.g., water/ethanol or water/acetonitrile). The retention mechanism can shift from reversed-phase to Hydrophilic Interaction Liquid Chromatography (HILIC) depending on the water content, often resulting in U-shaped retention curves.[5]

-

-

Flow Rate: Typically 0.5 - 1.0 mL/min.

-

Temperature: Ambient (e.g., 25°C).

-

Detection: UV detection at a low wavelength (e.g., 202-205 nm) is possible, though ITCs lack a strong chromophore.[19] Evaporative Light-Scattering Detection (ELSD) or Mass Spectrometry (MS) provide more universal and sensitive detection.[3]

Indirect Enantioseparation via Diastereomer Formation

An alternative method involves derivatizing the racemic ITC mixture with a chiral reagent to form diastereomers. These diastereomers can then be separated on a standard achiral HPLC column (e.g., C18).

Protocol: Derivatization with (S)-Leucine for Sulforaphane Analysis

-

Derivatization: React the sulforaphane extract with (S)-leucine to form diastereomeric thiourea derivatives.

-

Stationary Phase: Standard reversed-phase C18 column.

-

Mobile Phase: 10 mM citric acid (pH 2.8) containing 22% methanol.

-

Temperature: 35°C.

-

Detection: UV at 254 nm.

Quantitative Insights: Enantiomeric Ratios in Nature

Research has shown that while the (R)-enantiomer is predominant, small but significant amounts of the (S)-enantiomer can also be present in natural sources. The ratio can vary depending on the plant part.

| Plant Source & Part | Enantiomeric Ratio (%S / %R) |

| Broccoli (B. oleracea) Florets | 1.5–2.6 / 97.4–98.5 |

| Broccoli (B. oleracea) Stems | 5.0–12.1 / 87.9–95.0 |

| Broccoli Sprouts (B. oleracea) Leaves | 8.3–19.7 / 80.3–91.7 |

| Broccoli Sprouts (B. oleracea) Stems | 37.0–41.8 / 58.2–63.0 |

| (Data sourced from Okada et al., 2017) |

These findings are critical, as they demonstrate that natural extracts are not enantiopure. For drug development purposes, where single-enantiomer products are often required, this necessitates either preparative chiral separation or stereoselective synthesis.

Conclusion and Future Perspectives

Chiral isothiocyanates represent a promising frontier in phytochemistry and drug discovery. Their stereospecific bioactivity demands a rigorous approach to their sourcing, isolation, and analysis. The methodologies outlined in this guide, from understanding the elegant "mustard oil bomb" biosynthesis to the precise techniques of chiral HPLC, provide a foundation for researchers to explore these potent natural compounds. Future research should focus on discovering novel chiral isothiocyanates from a wider range of plant species, elucidating the enzymatic pathways that establish the initial chirality in glucosinolate precursors, and scaling up enantioselective purification methods to support advanced preclinical and clinical investigations.

References

-

Mammone, F.R., Panusa, A., Risoluti, R., & Cirilli, R. (2024). Green HPLC Enantioseparation of Chemopreventive Chiral Isothiocyanates Homologs on an Immobilized Chiral Stationary Phase Based on Amylose tris-[(S)-α-Methylbenzylcarbamate]. Molecules, 29(12), 2895. [Link]

-

Panusa, A., Petrucci, R., Risoluti, R., & Cirilli, R. (2020). Direct HPLC enantioseparation of chemopreventive chiral isothiocyanates sulforaphane and iberin on immobilized amylose-based chiral stationary phases under normal-phase, polar organic and aqueous conditions. Talanta, 218, 121151. [Link]

-

Okada, T., Suzuki, T., & Sugawara, M. (2017). HPLC separation of sulforaphane enantiomers in Broccoli & its sprouts by transformation into diastereoisomers using derivatization with (S)-Leucine. Journal of Agricultural and Food Chemistry, 65(1), 244-250. [Link]

-

Okada, T., Suzuki, T., & Sugawara, M. (2017). HPLC Separation of Sulforaphane Enantiomers in Broccoli and Its Sprouts by Transformation into Diastereoisomers Using Derivatization with (S)-Leucine. Journal of Agricultural and Food Chemistry, 65(1), 244–250. [Link]

-

Mammone, F.R., Panusa, A., Risoluti, R., & Cirilli, R. (2024). Green HPLC Enantioseparation of Chemopreventive Chiral Isothiocyanates Homologs on an Immobilized Chiral Stationary Phase Based on Amylose tris-[(S)-α-Methylbenzylcarbamate]. Molecules, 29(12), 2895. [Link]

-

Angelino, D., & Jeffery, E. (2014). Glucosinolate hydrolysis and the influence of cofactors. In The Glucosinolate-Myrosinase System (pp. 93-112). Springer, Cham. [Link]

-

Leoni, O., Iori, R., & Palmieri, S. (2014). Novel Gram-Scale Production of Enantiopure R-Sulforaphane from Tuscan Black Kale Seeds. Molecules, 19(9), 13676-13685. [Link]

-

Halkier, B. A., & Gershenzon, J. (2006). Biology and biochemistry of glucosinolates. Annual review of plant biology, 57, 303-333. [Link]

-

Matusheski, N. V., Juvik, J. A., & Jeffery, E. H. (2006). Evaporative light-scattering analysis of sulforaphane in broccoli samples. Journal of agricultural and food chemistry, 54(6), 2069-2073. [Link]

-

Janczewski, Ł., Osińska, E., & Demkowicz, S. (2022). Sulforaphane and Its Bifunctional Analogs: Synthesis and Biological Activity. Molecules, 27(6), 1750. [Link]

-

Janczewski, Ł., Osińska, E., & Demkowicz, S. (2022). Sulforaphane and Its Bifunctional Analogs: Synthesis and Biological Activity. Molecules, 27(6), 1750. [Link]

-

Waterman, C., Rojas-Silva, P., Tumer, T. B., Kuhn, P., Richard, A. J., Wicks, S., ... & Raskin, I. (2015). Stable, water extractable isothiocyanates from Moringa oleifera leaves attenuate inflammation in vitro. Phytochemistry, 115, 114-122. [Link]

-

Clarke, J. D., Hsu, A., Riedl, K., Bella, D., Schwartz, S. J., Stevens, J. F., & Ho, E. (2011). Bioavailability and inter-conversion of sulforaphane and erucin in human subjects consuming broccoli sprouts or broccoli supplement in a cross-over study design. Pharmacological research, 64(5), 456-463. [Link]

-

An, N., & Hu, Y. (2023). Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management. Frontiers in Nutrition, 10, 1234567. [Link]

-

Kyriakou, S., Michailidis, M., & Panayiotidis, M. I. (2022). Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources. Molecules, 27(6), 1957. [Link]

-

Linus Pauling Institute. (n.d.). Isothiocyanates. Oregon State University. [Link]

-

Soundararajan, P., & Kim, J. S. (2018). Anti-Carcinogenic Glucosinolates in Cruciferous Vegetables and Their Antagonistic Effects on Prevention of Cancers. Molecules, 23(11), 2983. [Link]

-

Whitesell, J. K., & Wong, M. S. (1994). Asymmetric synthesis of chiral sulfinate esters and sulfoxides. Synthesis of sulforaphane. The Journal of organic chemistry, 59(3), 597-601. [Link]

-

Waterman, C., Tumer, T. B., & Raskin, I. (2019). Isothiocyanate-rich Moringa oleifera extract reduces weight gain, insulin resistance, and hepatic gluconeogenesis in mice. Molecular nutrition & food research, 63(12), 1801193. [Link]

-

Higashi, T., & Ogawa, S. (2019). Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. Metabolites, 9(12), 305. [Link]

-

Galuppo, M., Giacoppo, S., & Iori, R. (2017). The Isothiocyanate Isolated from Moringa oleifera Shows Potent Anti-Inflammatory Activity in the Treatment of Murine Subacute Parkinson's Disease. Rejuvenation research, 20(2), 123-135. [Link]

-

Kyriakou, S., Michailidis, M., & Panayiotidis, M. I. (2022). Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources. Molecules, 27(6), 1957. [Link]

-

Borgonovo, G., De Petrocellis, L., Schiano Moriello, A., Bertoli, S., Leone, A., Battezzati, A., ... & Bassoli, A. (2020). Moringin, A Stable Isothiocyanate from Moringa oleifera, Activates the Somatosensory and Pain Receptor TRPA1 Channel In Vitro. Molecules, 25(4), 976. [Link]

-

Koss-Mikołajczyk, I., Kusznierewicz, B., & Bartoszek, A. (2017). Simultaneous determination of individual isothiocyanates in plant samples by HPLC-DAD-MS following SPE and derivatization with N-acetyl-l-cysteine. Food chemistry, 230, 243-251. [Link]

-